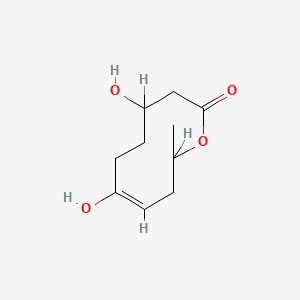
Decarestrictine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decarestrictine C is a biochemical.
Aplicaciones Científicas De Investigación
Biological Activities
Decarestrictine C exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for antibiotic development .
- Antitumor Properties : Research indicates that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development in cancer therapy .
- Neuroprotective Effects : Preliminary studies suggest that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This effect is attributed to its ability to modulate oxidative stress and inflammation in neuronal cells .
Synthetic Methodologies
The synthesis of this compound has been achieved through various methodologies, reflecting its complex structure:
- Total Synthesis : Several total synthesis routes have been developed, employing strategies such as ring-closing metathesis and Yamaguchi esterification. These methods allow for the efficient construction of the lactone core characteristic of this compound .
- Asymmetric Synthesis : Asymmetric synthesis techniques have been explored to generate enantiomerically pure forms of this compound. This is crucial for evaluating its biological activity since different stereoisomers can exhibit varying levels of efficacy and toxicity .
Case Studies
Several case studies illustrate the practical applications and research findings related to this compound:
- Case Study on Antimicrobial Activity :
- Case Study on Antitumor Activity :
- Case Study on Neuroprotection :
Propiedades
Número CAS |
140460-53-3 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(4E)-5,8-dihydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O4/c1-7-2-3-8(11)4-5-9(12)6-10(13)14-7/h3,7,9,11-12H,2,4-6H2,1H3/b8-3+ |
Clave InChI |
JDAGFQUEAYHSSR-FPYGCLRLSA-N |
SMILES |
CC1CC=C(CCC(CC(=O)O1)O)O |
SMILES isomérico |
CC1C/C=C(\CCC(CC(=O)O1)O)/O |
SMILES canónico |
CC1CC=C(CCC(CC(=O)O1)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Decarestrictine C; 2H-Oxcein-2-one, 3,4,7,8,9,10-hexahydro-4,7-dihydroxy-10-methyl-; AC1O5Q8V. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















